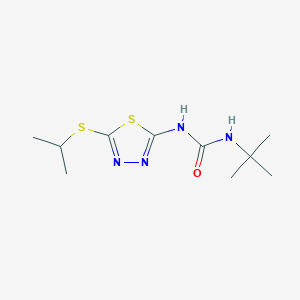

1-(Tert-butyl)-3-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)urea

Description

1-(Tert-butyl)-3-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound characterized by the presence of a tert-butyl group, an isopropylthio group, and a thiadiazole ring

Properties

IUPAC Name |

1-tert-butyl-3-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4OS2/c1-6(2)16-9-14-13-8(17-9)11-7(15)12-10(3,4)5/h6H,1-5H3,(H2,11,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETFDYJWWOSDDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(S1)NC(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl)-3-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of tert-butyl isocyanate with 5-(isopropylthio)-1,3,4-thiadiazole-2-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of flow microreactors can enhance the sustainability and scalability of the synthesis process, allowing for the production of larger quantities of the compound with improved yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butyl)-3-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The isopropylthio group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of new urea derivatives with different substituents.

Scientific Research Applications

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. It plays a significant role in various medical conditions, including kidney stones and urinary tract infections. Compounds that inhibit urease can have therapeutic benefits.

- Mechanism of Action : The thiourea moiety in 1-(Tert-butyl)-3-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)urea resembles urea structurally but replaces the oxygen atom with sulfur. This structural modification allows it to effectively bind to the urease enzyme and inhibit its activity.

- Research Findings : Studies have shown that thiourea derivatives exhibit potent anti-urease activity. For instance, similar compounds have been evaluated for their inhibitory effects on urease, demonstrating promising results with lower toxicity profiles compared to traditional inhibitors .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely documented. The unique structure of this compound contributes to its ability to target cancer cells selectively.

- Cell Line Studies : In vitro studies have indicated that derivatives containing the thiadiazole moiety can induce apoptosis in various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). For example, related compounds have shown IC50 values below 5 μM against these cell lines .

- Mechanisms of Action : The anticancer effects are believed to be mediated through multiple pathways, including the inhibition of key enzymes involved in cell proliferation and survival . Molecular docking studies support these findings by illustrating how these compounds interact with specific targets within cancer cells.

Antimicrobial Properties

The antimicrobial activity of thiadiazole derivatives has also garnered attention. The structural features of this compound may contribute to its efficacy against various pathogens.

- Broad-Spectrum Activity : Research indicates that compounds with similar structures exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity is crucial for developing new antibiotics amidst rising antibiotic resistance .

- Specific Studies : In particular, studies on related thiourea compounds have demonstrated significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings highlight the potential for developing new therapeutic agents based on this compound's framework .

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The thiadiazole ring and isopropylthio group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

- 1-(Tert-butyl)-3-(5-methylthio)-1,3,4-thiadiazol-2-yl)urea

- 1-(Tert-butyl)-3-(5-ethylthio)-1,3,4-thiadiazol-2-yl)urea

- 1-(Tert-butyl)-3-(5-phenylthio)-1,3,4-thiadiazol-2-yl)urea

Comparison: 1-(Tert-butyl)-3-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of the isopropylthio group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Biological Activity

1-(Tert-butyl)-3-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features of thiadiazole rings contribute to their pharmacological potential, making them important in drug design.

The molecular formula for this compound is with a molecular weight of approximately 275.39 g/mol. The compound incorporates a thiadiazole ring that enhances its lipophilicity and biological activity by facilitating membrane permeability and interaction with cellular targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole scaffold can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of cellular functions or interference with enzyme activities essential for microbial survival .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell division and modulation of apoptotic pathways .

Table 2: Anticancer Activity Data

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins in biological systems. For instance, it may inhibit urease activity, which is crucial for the survival of certain pathogens . Additionally, the presence of sulfur in the thiadiazole ring enhances its reactivity towards biological targets.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of thiadiazole derivatives. Variations in substituents on the thiadiazole ring significantly influence biological activities. For example:

- Alkyl substituents : The type and position of alkyl groups (like isopropyl or tert-butyl) can enhance lipophilicity and bioavailability.

- Functional groups : The presence of functional groups such as urea enhances interactions with target enzymes.

Q & A

Basic Question: What are the key methodological considerations for synthesizing this compound?

Answer:

The synthesis typically involves reacting 5-(isopropylthio)-1,3,4-thiadiazol-2-amine with tert-butyl isocyanate under reflux conditions in a polar aprotic solvent (e.g., acetonitrile or dichloromethane) for 3–6 hours. A base like triethylamine is added to neutralize HCl by-products. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMSO/water mixtures) is critical to isolate the pure urea derivative. This method aligns with protocols for analogous thiadiazole-urea hybrids .

Basic Question: How can researchers confirm the structural integrity of this compound?

Answer:

Structural validation requires a combination of techniques:

- X-ray crystallography (for unambiguous confirmation of substituent positions and bond angles, as demonstrated in Acta Crystallographica reports for related thiadiazole-urea compounds) .

- NMR spectroscopy : H and C NMR to verify tert-butyl (δ ~1.3 ppm for 9H) and isopropylthio (δ ~1.4 ppm for 6H, δ ~3.5 ppm for SCH(CH)) groups.

- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Basic Question: What solubility and stability profiles should researchers anticipate?

Answer:

While direct data for this compound is limited, structurally similar urea-thiadiazole derivatives exhibit:

- Solubility : Moderate solubility in DMSO (>10 mM) and dichloromethane, but poor aqueous solubility (<1 mM). Use sonication or co-solvents (e.g., 10% Tween-80) for in vitro assays .

- Stability : Susceptible to hydrolysis under strongly acidic/basic conditions. Store desiccated at -20°C to prevent degradation .

Advanced Question: How can researchers optimize biological activity through structural modifications?

Answer:

- Substituent variation : Replace the isopropylthio group with bulkier alkyl chains (e.g., cyclopropyl) or electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding to targets like sodium channels or NHE3 transporters, as seen in related compounds .

- Bioisosteric replacement : Substitute the thiadiazole ring with triazole or pyrimidine moieties to improve metabolic stability.

- Assay selection : Use kinase inhibition assays (e.g., FLT3) or cytotoxicity screens (MTT assay) to evaluate modifications .

Advanced Question: How can structural ambiguities arising from spectral data be resolved?

Answer:

Discrepancies in NMR/IR data (e.g., overlapping peaks for urea NH or thiadiazole C=S) can be addressed via:

- 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- X-ray diffraction for definitive spatial arrangement, as applied to analogous compounds in crystallography studies .

- Computational modeling (DFT calculations) to predict vibrational frequencies and compare with experimental IR spectra .

Advanced Question: How should researchers address contradictions in biological activity data across studies?

Answer:

Discrepancies may arise from:

- Impurity profiles : Use HPLC (C18 column, acetonitrile/water + 0.1% formic acid) to quantify purity (>95% required for reliable bioassays) .

- Assay conditions : Standardize protocols (e.g., cell line selection, incubation time). For example, cytotoxicity in HeLa vs. HEK293 cells may differ due to transporter expression .

- Metabolic interference : Perform stability studies in liver microsomes to rule out rapid degradation .

Advanced Question: What strategies support structure-activity relationship (SAR) studies for this compound?

Answer:

- Fragment-based design : Synthesize analogs with incremental changes (e.g., tert-butyl → isobutyl) and test in dose-response assays.

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict interactions with targets like NHE3 or sodium channels .

- In silico ADMET prediction : Tools like SwissADME can prioritize analogs with favorable pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.